Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenoxy)acetyl]amino}benzoate
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Overview
Description
PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitrophenoxy group, and an acetamido group attached to a benzoate core, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with appropriate reagents to introduce the morpholine ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid.
Acetamidation: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.
Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring may interact with biological receptors or enzymes. The acetamido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROPYL 2-(MORPHOLIN-4-YL)-5-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenoxy and a morpholine ring in the same molecule allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H25N3O7 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7/c1-2-11-31-22(27)19-14-16(3-8-20(19)24-9-12-30-13-10-24)23-21(26)15-32-18-6-4-17(5-7-18)25(28)29/h3-8,14H,2,9-13,15H2,1H3,(H,23,26) |
InChI Key |
BYGSQWKVJOESKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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